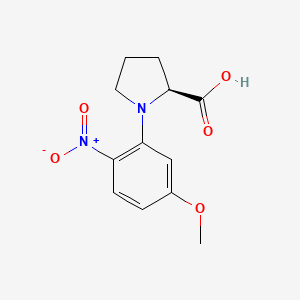
1-(5-Methoxy-2-nitrophenyl)-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methoxy-2-nitrophenyl)-L-proline is a chemical compound that belongs to the class of proline derivatives It is characterized by the presence of a methoxy group at the 5th position and a nitro group at the 2nd position on the phenyl ring, which is attached to the L-proline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxy-2-nitrophenyl)-L-proline typically involves the nitration of 5-methoxyphenyl compounds followed by coupling with L-proline. The reaction conditions often include the use of nitrating agents such as nitric acid or a mixture of sulfuric and nitric acids. The nitration reaction is usually carried out at low temperatures to control the formation of by-products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques such as crystallization and chromatography further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Methoxy-2-nitrophenyl)-L-proline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon or reagents like sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and sulfonating agents like sulfuric acid.
Major Products Formed
Oxidation: Formation of 5-methoxy-2-nitrobenzaldehyde or 5-methoxy-2-nitrobenzoic acid.
Reduction: Formation of 1-(5-methoxy-2-aminophenyl)-L-proline.
Substitution: Formation of halogenated or sulfonated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-(5-Methoxy-2-nitrophenyl)-L-proline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(5-Methoxy-2-nitrophenyl)-L-proline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-5-nitrophenol: Shares the methoxy and nitro groups but lacks the proline moiety.
5-Methoxy-2-nitroaniline: Similar structure but with an amino group instead of the proline moiety.
5-Methoxy-2-nitrobenzoic acid: Similar aromatic structure but with a carboxylic acid group.
Uniqueness
1-(5-Methoxy-2-nitrophenyl)-L-proline is unique due to the presence of the L-proline moiety, which imparts distinct stereochemical and physicochemical properties. This uniqueness makes it a valuable compound for specific applications where the proline moiety plays a crucial role in the compound’s activity and interactions.
Eigenschaften
CAS-Nummer |
479677-33-3 |
|---|---|
Molekularformel |
C12H14N2O5 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
(2S)-1-(5-methoxy-2-nitrophenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O5/c1-19-8-4-5-9(14(17)18)11(7-8)13-6-2-3-10(13)12(15)16/h4-5,7,10H,2-3,6H2,1H3,(H,15,16)/t10-/m0/s1 |
InChI-Schlüssel |
YRIMYZGFWIXUPY-JTQLQIEISA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])N2CCC[C@H]2C(=O)O |
Kanonische SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])N2CCCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Dipropylamino)-2-oxoethoxy]acetic acid](/img/structure/B14244062.png)

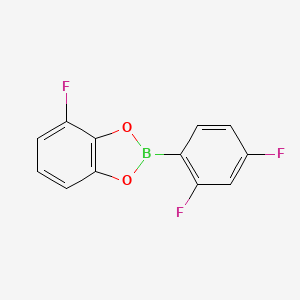
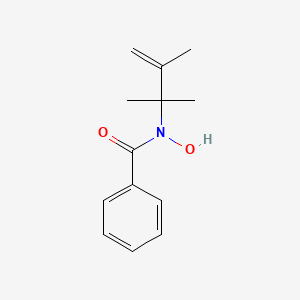
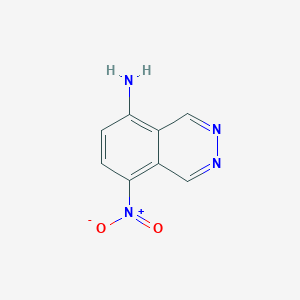
![4-[(4-Nitrophenyl)ethynyl]-N-pentylaniline](/img/structure/B14244097.png)
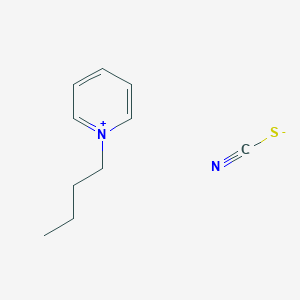
![1-Pentanol, 5-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14244105.png)
![1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide](/img/structure/B14244113.png)

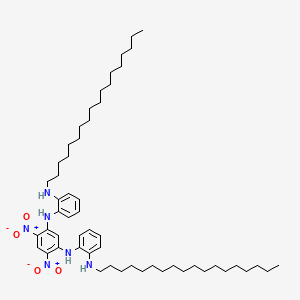
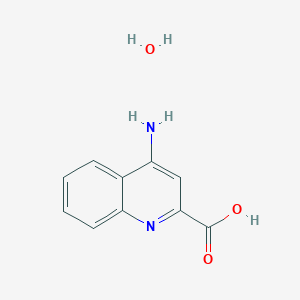
![Benzene, 1-methoxy-4-[(2-propenylthio)methyl]-](/img/structure/B14244157.png)
